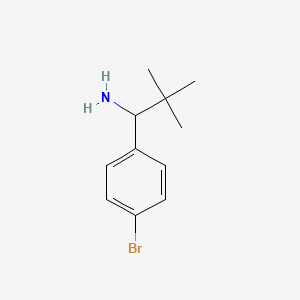
(1S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(4-bromophényl)-2,2-diméthylpropan-1-amine est un composé organique de formule moléculaire C11H16BrN. C'est une amine chirale, ce qui signifie qu'elle possède un arrangement tridimensionnel spécifique d'atomes qui ne peut pas être superposé à son image miroir. Ce composé est caractérisé par la présence d'un atome de brome lié à un cycle phényle, qui est lui-même lié à un groupe diméthylpropan-1-amine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la (1S)-1-(4-bromophényl)-2,2-diméthylpropan-1-amine implique généralement les étapes suivantes :
Bromation : Le matériau de départ, le 4-bromophényle, est bromé en utilisant du brome en présence d'un catalyseur tel que le bromure de fer ou d'aluminium.
Amination : Le produit bromé est ensuite soumis à une amination en utilisant une source d'amine appropriée, telle que l'ammoniac ou un dérivé d'amine, dans des conditions contrôlées pour obtenir le composé aminé souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des processus de bromation et d'amination à grande échelle, utilisant des réacteurs à écoulement continu pour garantir une production efficace et constante. Les conditions de réaction, telles que la température, la pression et la concentration du catalyseur, sont optimisées pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
(1S)-1-(4-bromophényl)-2,2-diméthylpropan-1-amine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome pour former des oxydes correspondants.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium pour obtenir des dérivés d'amine réduits.
Substitution : L'atome de brome dans le cycle phényle peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Hydroxyde de sodium ou d'autres bases fortes dans un solvant organique.
Principaux produits
Oxydation : Oxydes correspondants ou dérivés hydroxyle.
Réduction : Dérivés d'amine réduits.
Substitution : Dérivés phényliques substitués avec divers groupes fonctionnels.
Applications de recherche scientifique
(1S)-1-(4-bromophényl)-2,2-diméthylpropan-1-amine présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les molécules biologiques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles et comme précurseur dans la synthèse de composés pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la fabrication d'agrochimiques et d'autres produits industriels.
Mécanisme d'action
Le mécanisme d'action de la (1S)-1-(4-bromophényl)-2,2-diméthylpropan-1-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, dans les systèmes biologiques. L'atome de brome et le groupe amine jouent un rôle crucial dans la liaison à ces cibles, ce qui conduit à divers effets biochimiques. Les voies exactes et les interactions moléculaires dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
(1S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (1S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine atom and the amine group play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- (1S)-1-(4-bromophényl)-6,7-diméthyl-2-(6-méthylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- Tetrakis[(S)-[(1S)-1-(4-bromophényl)-2,2-diphénylcyclopropanecarboxylato]dirhodium(II)
Unicité
(1S)-1-(4-bromophényl)-2,2-diméthylpropan-1-amine est unique en raison de sa configuration chirale spécifique et de la présence à la fois d'un atome de brome et d'un groupe diméthylpropan-1-amine. Cette combinaison de caractéristiques structurales confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C11H16BrN |
|---|---|
Poids moléculaire |
242.16 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,13H2,1-3H3 |
Clé InChI |
HVHDNWRPTXKTFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C1=CC=C(C=C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




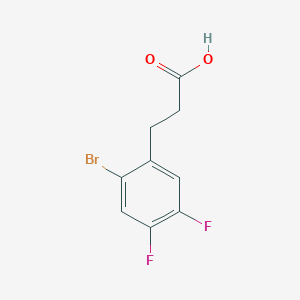
![5-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12089029.png)
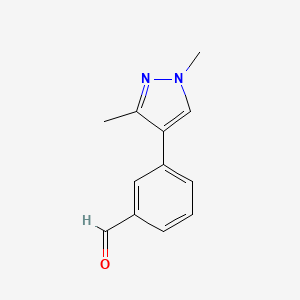

![(2S,3R)-2-[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride](/img/structure/B12089044.png)
![2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol](/img/structure/B12089046.png)
![7-Amino-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12089056.png)

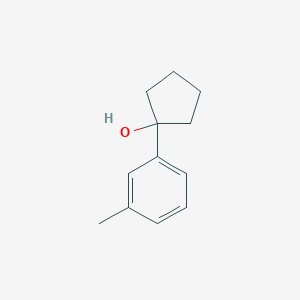
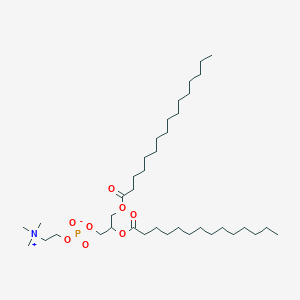

![tert-butyl N-[(3aS,4S,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate;tert-butyl N-[(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B12089098.png)
